4-Methylnonan-1-ol

Descripción general

Descripción

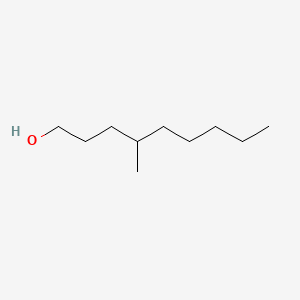

4-Methylnonan-1-ol is an organic compound with the molecular formula C10H22O. It is an aliphatic alcohol, characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is notable for its use in various scientific and industrial applications, including its role as a racemic analog of the sex pheromone of the mealworm, Tenebrio molitor .

Mecanismo De Acción

Target of Action

The primary target of 4-Methylnonan-1-ol is the Tenebrio molitor L. (mealworm) . This compound acts as a sex pheromone for this species . The role of this compound is to attract the opposite sex for mating .

Mode of Action

This compound interacts with the olfactory receptors of the mealworm. When released, the compound is detected by the antennae of the opposite sex. This triggers a series of neural responses leading to attraction and mating behavior .

Biochemical Pathways

It is known that the detection of the pheromone triggers a cascade of neural and hormonal responses that lead to behavioral changes .

Pharmacokinetics

As a volatile compound, it is likely to have high bioavailability in the environment where it can easily reach its target organism .

Result of Action

The result of the action of this compound is the attraction of the opposite sex leading to successful mating in mealworms . This compound, therefore, plays a crucial role in the reproduction and survival of this species .

Action Environment

Environmental factors such as temperature, humidity, and wind can influence the action, efficacy, and stability of this compound . For instance, wind can disperse the pheromone over a larger area, potentially attracting more mates. Extreme temperatures and humidity levels might affect the stability and effectiveness of the pheromone .

Análisis Bioquímico

Biochemical Properties

4-Methylnonan-1-ol plays a significant role in biochemical reactions, particularly in the context of its function as a pheromone. It interacts with specific olfactory receptors in insects, triggering behavioral responses essential for mating and communication . The compound’s interaction with these receptors involves binding to the receptor proteins, which then initiate a signal transduction pathway leading to the desired behavioral response. Additionally, this compound may interact with enzymes involved in its synthesis and degradation, although specific enzymes have not been extensively characterized.

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily observed in the context of its role as a pheromone. In insects, it influences cell signaling pathways related to olfactory perception, leading to changes in gene expression and cellular metabolism that facilitate mating behaviors . While its effects on mammalian cells are less well-documented, it is plausible that this compound could interact with similar olfactory receptors and influence cell signaling pathways in a comparable manner.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with olfactory receptor proteins. This binding triggers a conformational change in the receptor, activating a G-protein coupled receptor (GPCR) signaling cascade. The activation of this cascade leads to the production of secondary messengers, such as cyclic AMP (cAMP), which further propagate the signal and result in changes in gene expression and cellular responses . Additionally, this compound may act as an enzyme inhibitor or activator, although specific interactions with enzymes have not been fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time depending on its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, although specific long-term effects have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may effectively trigger olfactory responses and associated behaviors in insects. At higher doses, it may exhibit toxic or adverse effects, potentially disrupting normal cellular functions and leading to behavioral abnormalities

Metabolic Pathways

This compound is involved in metabolic pathways related to its synthesis and degradation. Enzymes such as alcohol dehydrogenases may play a role in its oxidation to corresponding aldehydes or acids . The compound’s metabolism may also involve interactions with cofactors such as NAD+ or NADP+, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through passive diffusion or facilitated by specific transporters. Binding proteins may also play a role in its localization and accumulation, ensuring that the compound reaches its target sites, such as olfactory receptors in insects . The exact transport mechanisms and distribution patterns in mammalian systems remain to be fully characterized.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target olfactory receptors, which are located in the cell membranes of olfactory sensory neurons. The compound may also localize to other cellular compartments involved in its metabolism, such as the endoplasmic reticulum or mitochondria . Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, influencing its activity and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylnonan-1-ol can be achieved through multiple steps, often involving difficultly accessible starting materials. One effective synthetic method involves the regioselective reductive β-metalloethylation of alkenes using ethylmagnesium derivatives with tantalum complex catalysts . For example, the reaction of hept-1-ene with ethylmagnesium chloride (EtMgCl) in the presence of tantalum pentachloride (TaCl5) and triisopropylphosphine (i-OPr)3P catalyst forms an organomagnesium compound, which is then treated with hydrochloric acid (HCl) and lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes optimized for higher yields and cost-effectiveness. The use of advanced catalysts and reaction conditions is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylnonan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Strong acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields different alcohols or hydrocarbons.

Substitution: Results in the formation of various substituted compounds.

Aplicaciones Científicas De Investigación

4-Methylnonan-1-ol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Comparación Con Compuestos Similares

4-Methylnonan-1-ol can be compared with other aliphatic alcohols, such as:

1-Nonanol: Similar structure but lacks the methyl group at the fourth position.

2-Methyloctan-1-ol: Similar molecular weight but with the methyl group at a different position.

4-Methyl-1-pentanol: Shorter carbon chain but similar functional groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Propiedades

IUPAC Name |

4-methylnonan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-7-10(2)8-6-9-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECVGHIJHFNAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine](/img/structure/B3104507.png)

![tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3104512.png)

![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)

![4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile](/img/structure/B3104586.png)

![(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol](/img/structure/B3104595.png)